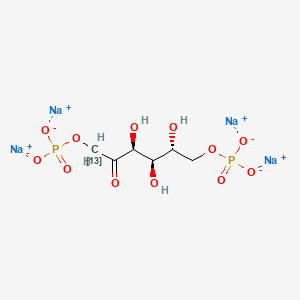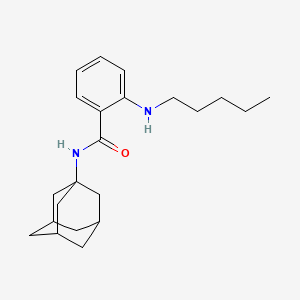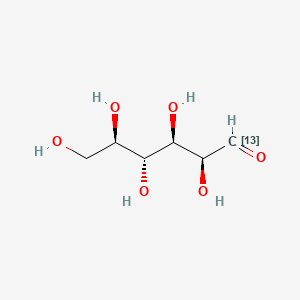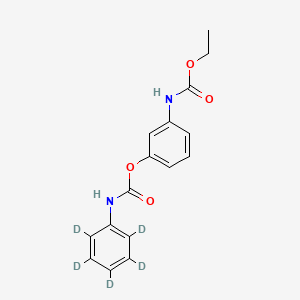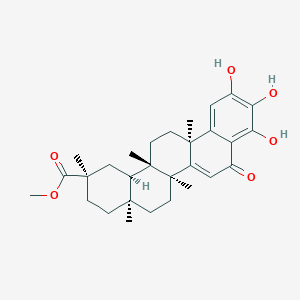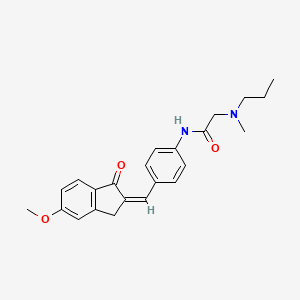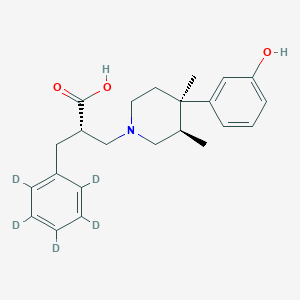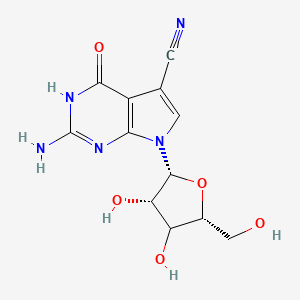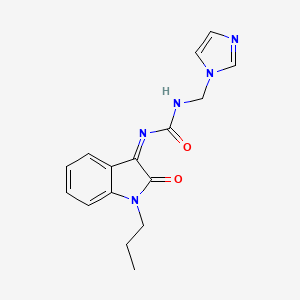
Alfuzosin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alfuzosin-d3 is a deuterated form of alfuzosin, an alpha-1 adrenergic antagonist used primarily in the treatment of benign prostatic hyperplasia (BPH). The deuterium atoms in this compound replace the hydrogen atoms in the original alfuzosin molecule, which can provide insights into the drug’s pharmacokinetics and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d3 involves the incorporation of deuterium atoms into the alfuzosin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Alfuzosin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Alfuzosin-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on pharmacokinetics.
Biological Research: this compound is used in biological studies to understand its effects on cellular and molecular levels.
Mécanisme D'action
Alfuzosin-d3, like alfuzosin, works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system’s regulation of smooth muscle tone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.
Doxazosin: An alpha-1 blocker used for treating hypertension and BPH.
Silodosin: A selective alpha-1 adrenergic receptor antagonist used for BPH.
Uniqueness
Alfuzosin-d3’s uniqueness lies in its deuterated form, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C19H27N5O4 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1D3 |
Clé InChI |
WNMJYKCGWZFFKR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
SMILES canonique |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


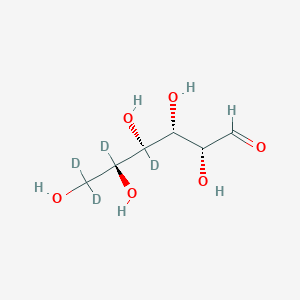
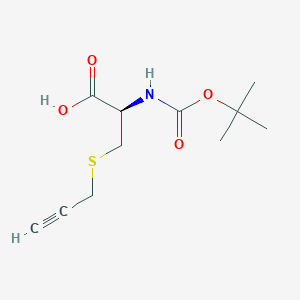
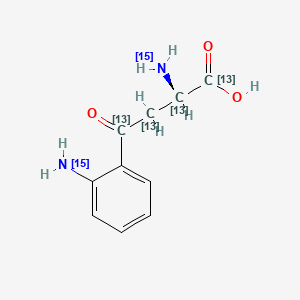
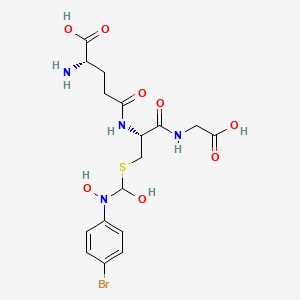
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
